Stereochemical Distinction: Racemic (Rac)-PT2399 vs. Single Enantiomer PT2399
(Rac)-PT2399 is specifically the racemic mixture (Compound 10e), a distinct chemical entity from the single enantiomer PT2399 (Compound 10f). In the primary medicinal chemistry characterization, (Rac)-PT2399 exhibited an IC50 of 0.01 μM (10 nM) for HIF-2α inhibition. This contrasts with the single enantiomer PT2399, which was reported with an IC50 of 6 nM. [1]
| Evidence Dimension | HIF-2α Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.01 μM (10 nM) |
| Comparator Or Baseline | PT2399 (single enantiomer, Compound 10f): 6 nM (0.006 μM) |
| Quantified Difference | Approximately 1.7-fold less potent than the single enantiomer |
| Conditions | Biochemical HIF-2α binding/inhibition assay as reported in the primary medicinal chemistry literature characterizing these compounds. |
Why This Matters
The specific racemic nature of (Rac)-PT2399 must be accounted for in experimental design, as its potency differs from the single enantiomer, impacting dose-response calculations and cross-study comparisons.
- [1] Wehn PM, Rizzi JP, Dixon DD, et al. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate (S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385). J Med Chem. 2018;61(21):9691-9721. View Source
